molecular formula C14H11Cl2NO4 B1670643 Diloxanide furoate CAS No. 3736-81-0

Diloxanide furoate

Cat. No. B1670643
CAS RN: 3736-81-0
M. Wt: 328.1 g/mol
InChI Key: BDYYDXJSHYEDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diloxanide furoate is a medication used to treat amoeba infections . It is a luminal amebicide, meaning that it only works on infections within the intestines . It is considered a second-line treatment for infection with amoebas when no symptoms are present but the person is passing cysts . It is taken by mouth .


Synthesis Analysis

Diloxanide furoate has been incorporated into pH responsive pectin-co-poly (MAA) hydrogels developed by graft polymerization of pectin and methacrylic acid . The hydrogels were evaluated for drug loading efficiency, swelling behavior, porosity, sol–gel fraction, and drug release kinetics .


Molecular Structure Analysis

The molecular formula of Diloxanide furoate is C14H11Cl2NO4 . It is the ester of 2-furoic acid and diloxanide, a dichloroacetamide derivative . The furoate ester is more active than the parent compound, diloxanide .


Chemical Reactions Analysis

Diloxanide furoate is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient . It is then extensively glucuronidated . About 90% of diloxanide is rapidly excreted in the urine as the glucuronide metabolite . About 10% is excreted in the feces as diloxanide .


Physical And Chemical Properties Analysis

Diloxanide furoate is slowly absorbed from the gastrointestinal tract . The bioavailability of diloxanide is approximately 90% . It is hydrolyzed to furoic acid and diloxanide, which undergoes extensive glucuronidation .

Scientific Research Applications

Treatment of Amebiasis

Diloxanide furoate is primarily used in the treatment of amebiasis caused by Entamoeba histolytica . It destroys the trophozoites of E. histolytica that eventually form into cysts . The cysts are then excreted by persons infected with asymptomatic amebiasis .

Combination Therapy for Invasive or Extraintestinal Amebiasis

Diloxanide furoate can be used concurrently, or sequentially, with other agents such as the nitroimidazoles (e.g., metronidazole) in the treatment of invasive or extraintestinal forms of amebiasis . However, it’s important to note that diloxanide furoate is not a tissue amoebicide .

Controlled Drug Release

Diloxanide furoate has been used in the development of a hydrogel-based intelligent delivery system for controlled drug release . This system was developed for the treatment of amebiasis . The hydrogels were evaluated for drug loading efficiency, swelling behavior, porosity, sol–gel fraction, and drug release kinetics .

pH Responsive Drug Delivery

The hydrogel-based delivery system containing diloxanide furoate is pH responsive . It provides maximum swelling in alkaline media (pH 7.4), and 91.37±0.53% drug release occurs in pH 7.4 up to 24 hours .

Colon Delivery

The pH responsive hydrogel-based delivery system can be a promising approach for colon delivery . This can be particularly useful for the treatment of diseases like amebiasis, where delay in systemic drug absorption is helpful .

Safety and Toxicity Studies

Acute oral toxicity studies after administration of the developed hydrogel indicated no signs of histopathology or any dermal toxicity . This suggests that diloxanide furoate, when used in such a delivery system, can be considered safe for oral administration .

Mechanism of Action

Target of Action

Diloxanide furoate is an anti-protozoal drug primarily used in the treatment of intestinal amebiasis caused by Entamoeba histolytica . This protozoan parasite is the compound’s primary target .

Mode of Action

It is known that diloxanide furoate acts as a luminal amebicide . It destroys the trophozoites of E. histolytica, which eventually form into cysts . These cysts are then excreted by individuals infected with asymptomatic amebiasis .

Biochemical Pathways

Diloxanide furoate is a prodrug, which means it is inactive until it is metabolized within the body . It is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .

Pharmacokinetics

Diloxanide furoate is slowly absorbed from the gastrointestinal tract . Once absorbed, it is hydrolyzed to furoic acid and diloxanide . Diloxanide then undergoes extensive glucuronidation, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation . The bioavailability of diloxanide is 90% . It is rapidly excreted as a glucuronide metabolite via the renal route (90%), and 10% is excreted in the feces as diloxanide .

Result of Action

The primary result of diloxanide furoate’s action is the destruction of E. histolytica trophozoites and the prevention of amoebic cyst formation . This leads to the elimination of the parasite from the body, thereby treating the infection .

Action Environment

The action of diloxanide furoate is largely confined to the gastrointestinal tract Factors such as the ph of the stomach and the presence of other substances in the gastrointestinal tract could potentially affect the hydrolysis of diloxanide furoate and the subsequent absorption of diloxanide .

Safety and Hazards

Diloxanide furoate is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to rinse the mouth and get medical help .

properties

IUPAC Name

[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYYDXJSHYEDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048999
Record name Diloxanide furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diloxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Unknown. Diloxanide may inhibit protein synthesis.
Record name Diloxanide furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diloxanide furoate

CAS RN

3736-81-0
Record name Diloxanide furoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3736-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diloxanide furoate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diloxanide furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DILOXANIDE FUROATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diloxanide furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(dichloroacetyl)methylamino]phenyl 2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILOXANIDE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diloxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diloxanide furoate
Reactant of Route 2
Diloxanide furoate
Reactant of Route 3
Diloxanide furoate
Reactant of Route 4
Reactant of Route 4
Diloxanide furoate
Reactant of Route 5
Diloxanide furoate
Reactant of Route 6
Diloxanide furoate

Q & A

Q1: What is the mechanism of action of diloxanide furoate against Entamoeba histolytica?

A1: While the exact mechanism of action remains unclear, research suggests that diloxanide furoate primarily targets the luminal (intestinal) forms of Entamoeba histolytica. [] It is less effective against the tissue forms of the parasite. []

Q2: What is the molecular formula and weight of diloxanide furoate?

A2: The molecular formula of diloxanide furoate is C14H11Cl2NO4, and its molecular weight is 328.15 g/mol. []

Q3: Are there any spectroscopic data available for diloxanide furoate?

A3: Yes, several studies utilized various spectroscopic techniques to characterize diloxanide furoate:* PMR spectroscopy: A study employed proton nuclear magnetic resonance (PMR) spectroscopy to analyze diloxanide furoate in both pure form and tablets. The N-CH3 proton signal at δ = 3.23 was used for quantitative analysis. []* UV spectrophotometry: Research commonly uses ultraviolet (UV) spectrophotometry for quantitative analysis, leveraging specific wavelengths for detection and quantification. [, , , , ]

Q4: How does the presence of carbohydrates affect the stability of diloxanide furoate in solution?

A4: Research indicates that certain carbohydrates can impact diloxanide furoate stability, particularly in alkaline solutions. Sucrose and glucose, at room temperature, were found to negatively affect the stability. Conversely, fructose, lactose, and sorbitol exhibited minimal impact. []

Q5: Does the inclusion of cyclodextrins influence the stability of diloxanide furoate?

A5: Studies exploring diloxanide furoate complexation with cyclodextrins, specifically β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD), showed varying results. While complexation with MβCD and HPβCD enhanced solubility, βCD formed an exclusion complex. []

Q6: What is the impact of light exposure on the stability of diloxanide furoate?

A6: Diloxanide furoate exhibits sensitivity to light. Studies demonstrated that exposure to UV-irradiation, artificial light, and sunlight leads to photodegradation. The degradation process typically follows first-order kinetics. [, ]

Q7: Are there any known photoprotective agents for diloxanide furoate solutions?

A7: Research has identified potential photoprotective agents for diloxanide furoate. Para-aminobenzoic acid (PABA) and ascorbic acid, as well as a commercially available beverage base containing sugars, buffers, stabilizers, and artificial colors (Tang®), demonstrated photoprotective effects when diloxanide furoate solutions were exposed to UV irradiation at 254 nm. []

Q8: What are some formulation strategies employed to improve the delivery of diloxanide furoate?

A8: Researchers have investigated various approaches to enhance diloxanide furoate delivery:* Colon-Targeted Tablets: Studies explored pH-sensitive polymers like Eudragit S100, Eudragit L 100, and cellulose acetate phthalate to design tablets that release diloxanide furoate in the colon for localized treatment. []* Alginate Microspheres: Alginate microspheres containing diloxanide furoate were developed for colon-specific drug delivery, aiming for targeted release at a pH mimicking that of the colon. []

Q9: What analytical methods are commonly employed for the analysis of diloxanide furoate?

A9: Several analytical techniques are used to characterize and quantify diloxanide furoate:* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely employed for the simultaneous determination of diloxanide furoate in combination with other drugs like metronidazole, tinidazole, and ornidazole. [, , , , , , , , , ] * Thin-Layer Chromatography (TLC): High-performance thin-layer chromatography (HPTLC) offers a rapid and selective method for simultaneous determination of diloxanide furoate, often in combination with tinidazole. []* Spectrophotometry: UV spectrophotometry is employed for both single-component and multi-component analysis, utilizing specific wavelengths for detection and quantification. [, , , , ] * Derivative Spectrophotometry: Both first- and second-derivative spectrophotometric methods have been developed and validated for analyzing diloxanide furoate in pharmaceutical formulations. [, ]

Q10: What is the importance of analytical method validation in diloxanide furoate research?

A10: Method validation is critical in ensuring the accuracy, precision, and reliability of analytical results. Researchers meticulously validate analytical techniques for analyzing diloxanide furoate, encompassing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness, following ICH guidelines. [, , , , , , , , , , , , , ]

Q11: What is the significance of diloxanide furoate in treating asymptomatic Entamoeba histolytica infection?

A11: Diloxanide furoate plays a crucial role in treating asymptomatic carriers of Entamoeba histolytica cysts. While often asymptomatic, these individuals can still transmit the infection. [, , , ] Diloxanide furoate effectively targets the luminal parasitic forms, helping to break the cycle of transmission. [, ]

Q12: How does the treatment approach for amoebiasis differ for asymptomatic carriers versus those with invasive disease?

A12: Treatment strategies for amoebiasis vary depending on the clinical presentation:* Asymptomatic Carriers: The primary goal is to eliminate the parasite from the gut to prevent transmission. Diloxanide furoate is often the drug of choice in this scenario. [, , , ] * Invasive Amoebiasis (e.g., amoebic colitis, liver abscess): Treatment typically involves a systemic amoebicide like metronidazole to target both luminal and tissue parasites. Following this, diloxanide furoate may be administered to eradicate any remaining luminal parasites. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.